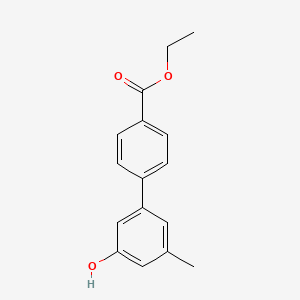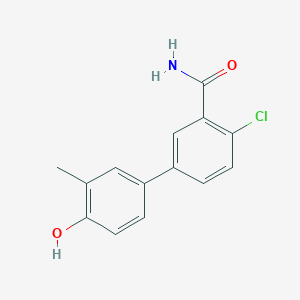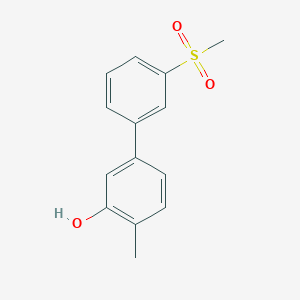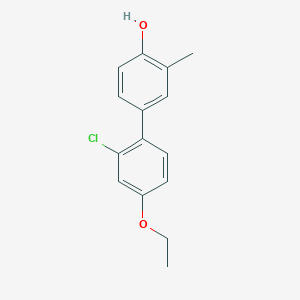
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95% (abbreviated 5-FMC-3-MPh) is a novel fluorinated phenyl compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug synthesis and development. 5-FMC-3-MPh has been studied extensively and has demonstrated a number of interesting properties, such as its ability to act as a substrate for enzymes and its potential for use in drug synthesis.
Aplicaciones Científicas De Investigación
5-FMC-3-MPh has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase, as well as for in vitro studies of enzyme kinetics. In addition, 5-FMC-3-MPh has been used in studies of the pharmacology and toxicology of drugs, as well as in studies of the biochemical and physiological effects of compounds.
Mecanismo De Acción
The mechanism of action of 5-FMC-3-MPh is not fully understood. However, it is believed to act as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase. In addition, it is thought to interact with proteins and other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMC-3-MPh are not yet fully understood. However, it has been shown to have anti-cancer and anti-inflammatory effects in animal models. In addition, it has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-viral effects. It has also been shown to have neuroprotective effects, and to have an effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-FMC-3-MPh in lab experiments include its low cost, its availability, and its ability to act as a substrate for enzymes. Its low cost and availability make it an ideal choice for researchers who are on a budget or who are working with limited resources. In addition, its ability to act as a substrate for enzymes makes it a useful tool for studying enzyme kinetics.
The limitations of 5-FMC-3-MPh include its toxicity, which can be an issue when working with large quantities of the compound. In addition, its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on a given system.
Direcciones Futuras
The potential future directions for 5-FMC-3-MPh include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into its mechanism of action and its potential interactions with proteins and other molecules in the cell could lead to a better understanding of the compound and its effects. Finally, further research into its potential toxicity and its potential for use in drug synthesis could lead to the development of safer and more effective drugs.
Métodos De Síntesis
The synthesis of 5-FMC-3-MPh involves a number of steps. First, a mixture of 3-fluoro-5-methoxycarbonylphenol and 3-methylphenol is heated in an inert atmosphere, such as nitrogen or argon. The reaction is then catalyzed by a Lewis acid, such as boron trifluoride, to produce 5-FMC-3-MPh. The reaction is typically carried out at a temperature of around 100°C and can be completed in a few hours. The product can then be purified by recrystallization or by chromatography.
Propiedades
IUPAC Name |
methyl 3-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-10(8-14(17)4-9)11-5-12(15(18)19-2)7-13(16)6-11/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLORQIOHNTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683988 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-22-0 |
Source


|
| Record name | Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372229.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)








